Thallium thiocyanate

Description

Historical Perspectives in Thallium Chemistry and Pseudohalide Research

The story of thallium thiocyanate (B1210189) is intrinsically linked to the independent discoveries of its constituent parts: the element thallium and the thiocyanate anion. Thallium was first identified in 1861 by Sir William Crookes, who observed a distinct green line in the emission spectrum of residues from a sulfuric acid factory. chemicool.comnih.gov This discovery, named after the Greek word "thallos" meaning a green shoot, quickly led to the characterization of its metallic nature and various compounds. chemicool.comcompoundchem.comrsc.org Around the same time, Claude-Auguste Lamy independently isolated the element in 1862. chemicool.comnih.gov

The thiocyanate ion (SCN⁻), on the other hand, has a much longer history, having been first prepared and isolated by Porrett in 1814, predating the discovery of several halogen elements. chemrxiv.org Termed a "pseudohalide," thiocyanate exhibits chemical properties that mimic those of true halides. nih.govacs.org This class of polyatomic anions, which also includes cyanide and azide, has been a subject of intense study due to their versatile coordination chemistry. nih.govacs.org The convergence of these two areas of research—the burgeoning field of thallium chemistry and the established study of pseudohalides—set the stage for the investigation of compounds like thallium thiocyanate.

Significance of this compound within Inorganic and Materials Chemistry

This compound serves as a valuable model compound in inorganic chemistry for studying the principles of coordination and solid-state structures. The thiocyanate ligand is ambidentate, meaning it can coordinate to a metal center through either the sulfur or the nitrogen atom, or it can bridge between two metal centers. nih.gov In the case of thallium(I) thiocyanate, the bonding is primarily ionic, and it adopts an orthorhombic crystal structure at room temperature, similar to potassium and rubidium thiocyanates. nih.gov Vibrational spectroscopic studies have revealed the presence of both S-bonded and N-bonded ion pairs in solutions of this compound in certain organic solvents.

The significance of this compound extends into materials chemistry, where thallium-containing compounds have found applications in various advanced technologies. Thallium compounds, in general, are utilized in the manufacture of specialty glasses with high refractive indices, as well as in infrared detectors and photoelectric cells. americanelements.comamericanelements.comresearchgate.netajol.info Specifically, the unique electronic and optical properties of metal thiocyanates have garnered interest. For instance, the introduction of thiocyanate ions into perovskite solar cell structures has been shown to enhance their stability, a critical factor for their practical application. mdpi.comtitech.ac.jp While research has focused on various metal thiocyanates, the fundamental properties of this compound contribute to the broader understanding of this class of materials.

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

Contemporary research involving this compound and related compounds is pushing the boundaries of materials science and coordination chemistry. One of the key areas of investigation is its potential role in the development of advanced electronic materials. The study of metal thiocyanates as hole-transport materials in perovskite solar cells is an active field, with compounds like copper(I) thiocyanate showing promise. americanelements.comresearchgate.net Understanding the structural and electronic properties of this compound can provide valuable insights for designing new and more efficient materials in this domain.

A significant challenge in the study of this compound is the precise characterization of its complex behavior in different chemical environments. For example, the oxidation of thiocyanate by thallium(III) has been shown to proceed through short-lived intermediates, the exact nature of which is still a subject of investigation using advanced techniques like multinuclear NMR spectroscopy. acs.orgrsc.orgacs.org Furthermore, the synthesis and structural determination of new binary and ternary metal thiocyanates remain an open field, with many potential compositions yet to be characterized. chemrxiv.orgacs.org The development of new synthetic routes and a deeper understanding of the bonding in these compounds will continue to be a focus of future research.

Another frontier lies in the exploration of thallium-based coordination polymers and nanomaterials. The use of thallium(I) coordination polymers as precursors for the synthesis of thallium oxide nanoparticles highlights a novel approach to materials fabrication. researchgate.net While this research did not directly use this compound, it points to the potential for utilizing simple thallium salts in the creation of complex, functional nanostructures.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | TlSCN |

| Molecular Weight | 262.47 g/mol vulcanchem.com |

| CAS Number | 3535-84-0 cas.orgnih.gov |

| Appearance | White crystalline solid |

| Melting Point | 230 °C cas.org |

| Density | 4.922 g/cm³ at 20 °C cas.org |

| Crystal Structure (Room Temp) | Orthorhombic nih.gov |

| Solubility in Water | Highly soluble |

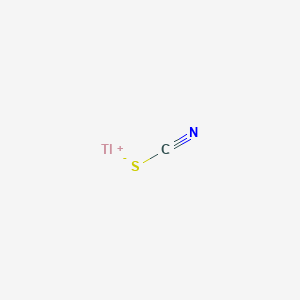

Structure

3D Structure of Parent

Properties

IUPAC Name |

thallium(1+);thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Tl/c2-1-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSGUHHJIJMEQF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlSCN, CNSTl | |

| Record name | thallium thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904990 | |

| Record name | Thallium(I) Thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-84-0 | |

| Record name | Thallium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003535840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium(I) Thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparative Methodologies for Thallium Thiocyanate

Direct Synthesis Routes for Thallium(I) Thiocyanate (B1210189)

The most common and direct method for synthesizing thallium(I) thiocyanate is through a salt metathesis reaction in an aqueous solution. ias.ac.inias.ac.in This approach involves combining a soluble thallium(I) salt, such as thallium(I) nitrate (B79036) (TlNO₃) or thallium(I) sulfate (B86663) (Tl₂SO₄), with a soluble thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). ias.ac.in

Upon mixing the aqueous solutions of the reactants, the sparingly soluble thallium(I) thiocyanate precipitates out of the solution as a white solid. ias.ac.in The reaction is driven by the low solubility of TlSCN in water. The resulting precipitate can then be isolated by filtration, washed to remove residual soluble salts, and dried, often at elevated temperatures around 110°C. ias.ac.inias.ac.in

Reaction Example: TlNO₃(aq) + KSCN(aq) → TlSCN(s) + KNO₃(aq)

| Thallium(I) Source | Thiocyanate Source | Primary Product | Byproduct (in solution) |

|---|---|---|---|

| Thallium(I) Nitrate (TlNO₃) | Potassium Thiocyanate (KSCN) | Thallium(I) Thiocyanate (TlSCN) | Potassium Nitrate (KNO₃) |

| Thallium(I) Sulfate (Tl₂SO₄) | Ammonium Thiocyanate (NH₄SCN) | Thallium(I) Thiocyanate (TlSCN) | Ammonium Sulfate ((NH₄)₂SO₄) |

Indirect Synthetic Approaches via Thallium Intermediates

Indirect methods for producing thallium(I) thiocyanate involve the formation of a thallium-containing intermediate species, which is subsequently converted to the final product. These routes can be part of a more extensive process, such as metal refining or targeted organic synthesis.

Oxythallation involves the electrophilic addition of a thallium(III) salt to an alkene or alkyne, forming an organothallium intermediate. While this is a well-established reaction in organic synthesis, its use as a deliberate pathway to synthesize inorganic thallium(I) thiocyanate is not standard. The process typically involves thallium(III) acetate, and the intermediate organothallium adduct is often unstable, undergoing further reactions. rsc.orgresearchgate.net

A significant challenge in adapting this for TlSCN synthesis is the inherent redox incompatibility between thallium(III) and the thiocyanate ion. Thallium(III) is a strong oxidizing agent, while thiocyanate (SCN⁻) can be oxidized. Studies have shown that Tl(III) readily oxidizes SCN⁻, which complicates any attempt to simply substitute an oxy-group with thiocyanate in an organothallium(III) intermediate. This redox reaction would lead to the reduction of Tl(III) to Tl(I) and the decomposition of the thiocyanate ion, rather than a clean substitution. Therefore, this pathway is not considered a viable preparative methodology for TlSCN.

Electrochemical methods provide a more controlled, albeit indirect, route to thallium(I) thiocyanate. These processes are often employed in the context of metal refining or the specific synthesis of coordination compounds.

One documented application involves the electrochemical refining of thallium. In a process designed to produce high-purity thallium, crude thallium can be anodically oxidized to form thallium(III) oxide (Tl₂O₃). This oxide is then dissolved in acid and chemically reduced. The addition of ammonium thiocyanate during this stage has been shown to facilitate the complete reduction of Tl(III) to Tl(I) and inhibits the re-formation of Tl₂O₃ at the anode. ubbcluj.ro This process leads to the formation of thallium(I) thiocyanate in the electrolyte solution as a stable Tl(I) species. ubbcluj.ro

A more direct electrochemical synthesis involves using a sacrificial thallium metal anode in an electrolytic cell. ias.ac.in The anode is oxidized, releasing thallium ions into a solution containing a suitable ligand precursor. For the synthesis of TlSCN, the electrolyte would be a non-aqueous solvent containing a soluble thiocyanate salt or thiocyanogen. As the thallium anode dissolves, it reacts with the thiocyanate ions in solution to form the thallium(I) thiocyanate complex directly. ias.ac.in This method offers high purity as the product is formed directly from the elemental metal, avoiding contamination from precursor salts.

Oxythallation Pathways for Thiocyanate Introduction

Crystallization Techniques for Single Crystal Growth

The growth of high-quality single crystals of thallium(I) thiocyanate is essential for its structural characterization by X-ray diffraction and for studying its physical properties. Several standard crystallization techniques can be applied.

The most straightforward method is recrystallization from a suitable solvent. Given that TlSCN is soluble in water, single crystals can be grown by preparing a saturated aqueous solution at an elevated temperature and allowing it to cool slowly. Alternatively, the slow evaporation of the solvent from a saturated or slightly undersaturated solution at a constant temperature is a widely used technique for growing single crystals of inorganic salts. acs.orgresearchgate.net This method promotes the formation of fewer, larger crystals.

For obtaining very high-quality crystals suitable for precise diffraction studies, vapor or liquid diffusion methods can be employed. This involves layering a solution of TlSCN with a miscible anti-solvent in which TlSCN is insoluble. The slow diffusion of the anti-solvent into the solution gradually lowers the solubility, leading to controlled crystallization. arxiv.org

Investigation of Synthetic Control over Polymorphic Forms

Thallium(I) thiocyanate is known to exhibit polymorphism, meaning it can exist in more than one crystal structure depending on the conditions. acs.orgaip.org The control over which polymorphic form is obtained is primarily a function of temperature.

Research has identified two principal polymorphs of TlSCN: a low-temperature orthorhombic phase (Phase II) and a high-temperature tetragonal phase (Phase I). aip.org

Orthorhombic Phase (Phase II): This is the stable form at room temperature and below. It crystallizes in the Pbcm space group. aip.org

Tetragonal Phase (Phase I): This phase becomes stable above the transition temperature of approximately 90°C (363 K). aip.org It crystallizes in the I4/mcm space group and is characterized by a dynamic head-to-tail disorder of the linear thiocyanate ions. aip.org

The transition between these two forms is reversible. aip.org Therefore, synthetic control over the polymorphic form is achieved by managing the temperature during crystallization. Crystallization from a solution below 90°C will yield the orthorhombic polymorph. To obtain the tetragonal form, crystallization must occur at a temperature above 90°C, and the crystals would need to be analyzed at that high temperature, as they will revert to the orthorhombic structure upon cooling. aip.org The small entropy and volume change associated with the transition indicate that the two structures are closely related. aip.org

| Property | Phase II (Low Temperature) | Phase I (High Temperature) |

|---|---|---|

| Temperature | 24 °C (297 K) | 130 °C (403 K) |

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | Pbcm | I4/mcm |

| Lattice Parameters (Å) | a = 6.783, b = 6.816, c = 7.606 | a = 6.815, c = 7.773 |

| Formula Units (Z) | 4 | 4 |

| Calculated Density (g/cm³) | 4.96 | 4.82 |

Structural Chemistry and Crystallography of Thallium Thiocyanate

Polymorphism and Phase Transitions in Thallium Thiocyanate (B1210189)

Thallium thiocyanate exhibits polymorphism, meaning it can exist in more than one crystalline form. It undergoes a phase transition at 90 °C (363 K). aip.orgnih.gov Below this temperature, it exists as the orthorhombic Phase II, and above it, as the tetragonal Phase I. aip.org The compound melts at 230 °C. aip.org

The lower-temperature phase (Phase II) of this compound possesses an orthorhombic crystal structure. aip.orgnih.gov At 24 °C, the crystal structure belongs to the space group Pbcm. aip.org The structure of this phase has been refined based on earlier work. aip.org In this phase, the thiocyanate ions are ordered, and the thallium ions are eight-coordinate, bonded to four nitrogen and four sulfur atoms in a distorted cubic arrangement. nih.gov

A least-squares analysis of the orthorhombic phase resulted in a final R-value of 0.040. aip.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | 6.783(1) |

| b (Å) | 6.816(1) |

| c (Å) | 7.606(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 4.96 |

Above 90 °C, this compound transitions to a tetragonal crystal structure (Phase I). aip.orgnih.gov At 130 °C, this phase has the space group I4/mcm. aip.org A key feature of this higher-temperature phase is the dynamic disorder of the thiocyanate (SCN⁻) anion. aip.orgnih.gov This disorder involves the reorientation of the SCN⁻ ion by 180°, often described as a "head to tail" dynamic mode. aip.org

The structures of the two phases are quite similar, which is supported by the small entropy and volume changes at the transition. aip.org An initial model for Phase I, which assumed a simple dynamic reorientation of the SCN⁻ group, led to unrealistically short distances between thallium and sulfur atoms and did not provide a satisfactory refinement. aip.org

A more successful refinement was achieved using a group-refinement least-squares analysis, which resulted in an R-value of 0.067. aip.org This analysis revealed a phenomenon described as dynamic twinning . aip.org In this model, the crystal possesses an average structure with higher symmetry than its instantaneous structure. This is due to the dynamic reorientation of the ions, which is accompanied by a dynamically shifting lattice reference system. aip.org

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I4/mcm |

| a (Å) | 6.815(1) |

| c (Å) | 7.773(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 4.82 |

The phase transition at 90 °C is characterized by a small entropy of transition (ΔS_tr) of 0.15 e.u./mol (entropy units per mole). aip.org The entropy of fusion (ΔS_f) at the melting point of 230 °C is significantly larger, at 9.56 e.u./mol. aip.org The volume change at the phase transition is also small, with a (ΔV/V) of 0.6%. aip.org The phase transitions in TlSCN are considered to be very close to a tricritical point. tandfonline.com

Tetragonal Phase (Phase I) Structural Characteristics and Dynamic Twinning

Detailed Analysis of Interatomic Distances and Angles

In the ordered orthorhombic phase, the thallium ion (Tl⁺) is eight-coordinate. nih.gov It is surrounded by four nitrogen atoms and four sulfur atoms from the thiocyanate ligands, forming a distorted cubic coordination environment. nih.gov The thiocyanate ligand acts as a bridging ligand, with both the nitrogen and sulfur ends involved in coordination to the metal centers. nih.govchemrxiv.org

The thiocyanate (SCN⁻) ligand is nearly linear. nih.gov In the orthorhombic phase of this compound at 24 °C, the S–C–N angle is reported to be 178.7(7)°. aip.org This near-linearity is a common feature of the thiocyanate ion in various compounds. nih.gov The bond lengths within the thiocyanate anion were determined to be 1.622(9) Å for the S–C bond and 1.173(10) Å for the C–N bond. aip.org These values are consistent with those found in other univalent metal-thiocyanate salts. aip.org

| Bond/Angle | Value |

|---|---|

| S–C Distance (Å) | 1.622(9) |

| C–N Distance (Å) | 1.173(10) |

| S–C–N Angle (°) | 178.7(7) |

Thallium-Thiocyanate Coordination Geometry

Crystal Packing and Supramolecular Interactions

Thallium(I) thiocyanate (TlSCN) exhibits polymorphism, meaning it can exist in more than one crystal structure depending on the temperature. The primary crystal structure at ambient conditions (below 90°C) is the orthorhombic phase, designated as phase II. aip.org At 24°C, this phase belongs to the space group Pbcm. aip.org The crystal structure is built from thallium(I) cations (Tl⁺) and thiocyanate anions (SCN⁻) arranged in a specific three-dimensional lattice.

The thiocyanate ion in TlSCN is nearly linear, with an S–C–N bond angle of 178.7(7)°. aip.org The bonding within the anion is characterized by an S–C bond length of 1.622(9) Å and a C–N bond length of 1.173(10) Å. aip.org These values are consistent with those found in other univalent metal thiocyanate salts. aip.org The packing of these ions results in a dense structure with a calculated density of 4.96 g/cm³. aip.org

Above 90°C, TlSCN undergoes a phase transition to a tetragonal structure (phase I), which belongs to the space group I4/mcm. aip.org The structures of the two phases are closely related, with the high-temperature phase exhibiting dynamic disorder. In this phase, the thiocyanate anions undergo reorientation, which leads to an average structure of higher symmetry. aip.org This dynamic process is a form of twinning at the unit-cell level, where the crystal lattice itself is changing dynamically. aip.org

Table 1: Crystallographic Data for this compound (Phase II, 24°C)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | 6.783(1) |

| b (Å) | 6.816(1) |

| c (Å) | 7.606(1) |

| Z | 4 |

| S–C Bond Length (Å) | 1.622(9) |

| C–N Bond Length (Å) | 1.173(10) |

| S–C–N Bond Angle (°) | 178.7(7) |

Data sourced from The Journal of Chemical Physics. aip.org

Comparative Crystallography with Other Alkali Metal and Monovalent Metal Thiocyanates

The crystal structure of thallium(I) thiocyanate shares similarities with those of alkali metal thiocyanates, reflecting the similar ionic radii and chemical properties of Tl⁺ and alkali metal cations like K⁺ and Rb⁺. chemrxiv.org These compounds often adopt structures comparable to simple ionic salts like cesium chloride (CsCl) or sodium chloride (NaCl). chemrxiv.org A comparative analysis reveals trends in their crystal packing and coordination environments.

Potassium Thiocyanate (KSCN): Like the low-temperature phase of TlSCN, potassium thiocyanate crystallizes in the orthorhombic Pbcm space group. materialsproject.org The K⁺ ion is coordinated by four sulfur and four nitrogen atoms. materialsproject.org Its lattice parameters are comparable to those of TlSCN, though slightly smaller, which is expected given the smaller ionic radius of K⁺ compared to Tl⁺. KSCN also exhibits a high-temperature phase transition to a tetragonal structure, similar to TlSCN. researchgate.net

Sodium Thiocyanate (NaSCN): Sodium thiocyanate crystallizes in a different orthorhombic space group, Pnma. wikipedia.orgiucr.org In this structure, each Na⁺ ion is octahedrally coordinated to three nitrogen and three sulfur atoms. iucr.orgmaterialsproject.org This arrangement differs from the higher coordination number seen in KSCN and TlSCN, a difference attributable to the smaller size of the Na⁺ ion.

Silver Thiocyanate (AgSCN): In contrast to the largely ionic bonding in alkali metal and thallium thiocyanates, silver thiocyanate exhibits more covalent character. It crystallizes in the monoclinic system. wikipedia.orgmaterialsproject.org One refined structure places it in the C12/c1 space group. researchgate.net The structure consists of one-dimensional zigzag chains where Ag⁺ ions are linked by bridging thiocyanate groups, with each silver atom bonded to a sulfur atom of one anion and a nitrogen atom of another. iucr.org This chain-like structure is a significant departure from the three-dimensional ionic lattices of the alkali metal and thallium thiocyanates. Weak silver-silver interactions are also present, further distinguishing its crystal chemistry. wikipedia.org

This comparison highlights how the nature of the monovalent cation—its size, polarizability, and propensity for covalent bonding—dictates the resulting crystal structure, from the three-dimensional ionic lattices of Na, K, and Tl thiocyanates to the polymeric chains of AgSCN.

Advanced Spectroscopic Characterization of Thallium Thiocyanate

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful method for probing the structure and bonding within thallium thiocyanate (B1210189) systems. These techniques are particularly sensitive to the vibrational modes of the thiocyanate (SCN⁻) anion, which act as a reporter of its local chemical environment.

Analysis of Thiocyanate Anion Vibrational Modes (ν(CN) band)

The thiocyanate anion is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (isothiocyanate) or the sulfur atom (thiocyanate). The C≡N stretching vibration, denoted as ν(CN), is a prominent and well-isolated band in the IR and Raman spectra, typically appearing in the 2000–2200 cm⁻¹ region. acs.org The precise frequency of the ν(CN) band is highly sensitive to the mode of coordination, the nature of the cation, and the solvent environment. researchgate.net

In studies of thallium(I) thiocyanate in N,N-dimethylthioformamide (DMTF), the ν(CN) band provides direct evidence of the types of ion pairs formed in solution. rsc.org The spectra reveal distinct components corresponding to the "free" solvated thiocyanate anion and the cation-associated species. rsc.org

Deconvolution and Band-Fitting Procedures for Ionic Association Studies

To quantitatively analyze the complex ν(CN) spectral region, which often consists of overlapping bands, deconvolution and band-fitting procedures are employed. acs.orgrsc.org This numerical analysis allows for the resolution of individual components and the determination of their respective frequencies, intensities, and bandwidths.

For thallium(I) thiocyanate in DMTF, detailed analysis of the ν(CN) band reveals the simultaneous presence of two distinct types of ion pairs: an N-bonded (isothiocyanate) and an S-bonded (thiocyanate) species. rsc.orgrsc.org This is a notable finding, as many other metal thiocyanates typically show a preference for one coordination mode in a given solvent. rsc.org The deconvolution allows for the calculation of individual association constants for both the [Tl(NCS)] and [Tl(SCN)] ion pairs. rsc.org

| Species | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method |

|---|---|---|---|

| Free SCN⁻ | ν(CN) | ~2055 | IR / Raman |

| Tl(NCS) Ion Pair (N-bonded) | ν(CN) | ~2065 | IR / Raman |

| Tl(SCN) Ion Pair (S-bonded) | ν(CN) | ~2079 | IR / Raman |

Influence of Solvent Environment on Vibrational Population Relaxation

The solvent environment plays a critical role in the dynamics of ions in solution. Ultrafast infrared spectroscopy can be used to measure the vibrational population relaxation of the thiocyanate anion's ν(CN) mode, providing insights into solute-solvent energy transfer. researchgate.netacs.org Studies on the SCN⁻ anion show that the relaxation pathway and rate are highly dependent on the nature of the solvent. researchgate.netresearchgate.net

In protic solvents like water and methanol, vibrational relaxation is significantly faster than in aprotic solvents. researchgate.netnih.gov This is attributed to the efficient resonant transfer of vibrational energy from the excited SCN⁻ to the solvent molecules, particularly to combination bands involving solvent librational modes. nih.gov For instance, the relaxation time for SCN⁻ in H₂O is on the order of a few picoseconds, whereas in aprotic solvents like dimethylformamide (DMF), it is significantly longer (~32-46 ps). researchgate.netresearchgate.netacs.org This difference highlights the strong influence of specific interactions, such as hydrogen bonding in protic solvents, on the dissipation of vibrational energy. While these studies were not performed specifically on thallium thiocyanate solutions, the fundamental principles of solvent-anion energy transfer are directly applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a uniquely powerful tool for studying the structure, dynamics, and chemical environment of thallium-containing species in solution. The existence of two stable, spin-1/2 NMR-active nuclei, ²⁰³Tl and ²⁰⁵Tl, with high receptivity, makes thallium an excellent candidate for such investigations. diva-portal.orgnorthwestern.edu ²⁰⁵Tl is generally the preferred nucleus due to its higher natural abundance and sensitivity. diva-portal.org

Multinuclear NMR for Oxidation State and Intermediate Identification in Thallium-Thiocyanate Systems

Multinuclear NMR, utilizing nuclei such as ²⁰⁵Tl, ¹³C, and ¹⁵N, has been instrumental in studying the complex redox reaction between thallium(III) and the thiocyanate ion in aqueous solutions. acs.orgacs.org These studies provide definitive evidence for the formation of transient intermediates that are otherwise difficult to detect. acs.orgacs.org

In the reaction between Tl(III) and SCN⁻, a key intermediate, the [Tl(SCN)]²⁺ complex, was identified using ²⁰⁵Tl and ¹³C NMR at low temperatures (0 °C) to slow the subsequent redox reaction. acs.org The observation of a distinct ¹³C NMR signal for the complexed thiocyanate, along with a corresponding ²⁰⁵Tl signal, allowed for its unambiguous characterization. acs.org Further studies involving mixed thallium(III)-cyanide-thiocyanate systems have also utilized multinuclear NMR to identify and characterize resulting complexes like Tl(CN)₂(SCN). These experiments are crucial for determining the oxidation state of thallium and elucidating the step-by-step mechanism of the reaction. nih.gov

| Nucleus | Species | Observation |

|---|---|---|

| ¹³C | [Tl(SCN)]²⁺ | Signal observed, confirming complex formation. |

| ¹⁵N | [Tl(SCN)]²⁺ | Shift suggests Tl(III) bonding through the sulfur atom. |

| ²⁰⁵Tl | [Tl(SCN)]²⁺ | Signal observed for the complexed thallium(III). |

Ligand Exchange Dynamics Probed by NMR in Thallium-Thiocyanate Complexes

Dynamic NMR techniques, such as 1D inversion transfer and 2D exchange spectroscopy (EXSY), are powerful methods for quantifying the kinetics of ligand exchange processes in solution. acs.orgnih.gov While detailed studies focusing specifically on thallium-thiocyanate ligand exchange are not abundant, extensive research on the analogous thallium(III)-cyanide system provides a clear blueprint for the methodology. acs.orgnih.gov

In the Tl(III)-CN⁻ system, ²⁰⁵Tl and ¹³C NMR were used to measure the rate constants for various cyanide exchange pathways between different Tl(CN)n³⁻ⁿ complexes. acs.org The exchange was found to be dominated by the direct encounter of two complexes in a self-exchange reaction, with rate constants in the range of 100–1000 s⁻¹. acs.orgnih.gov This rate is significantly slower than for corresponding halide exchange, indicating that the breaking of the strong Tl-C bond is the rate-determining step. nih.gov

Similar principles apply to studying thallium-thiocyanate systems. For instance, ¹H NMR has been used to monitor the chemical shift changes upon complexation of Tl⁺ with various ligands in dimethylformamide, allowing for the study of stepwise complexation and exchange reactions. nih.gov The observation of fast exchange on the NMR timescale for mixed complexes such as Tl(CN)₂(SCN) further indicates that these dynamic processes can be readily investigated. These methods allow for the determination of activation parameters and reaction mechanisms for the exchange of thiocyanate ligands between different thallium complexes or with the free ligand in solution.

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Electronic Structure Elucidation

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques that provide detailed insights into the electronic structure and local coordination environment of atoms within a material. researchgate.net XAS probes the unoccupied electronic states by exciting a core electron to empty orbitals or the continuum, while XES investigates the occupied electronic states by analyzing the photons emitted when a core hole is filled by an electron from a higher-energy level. mdpi.comuci.edu

For thallium(I) thiocyanate (TlSCN), these methods can offer a comprehensive picture of its bonding and electronic properties. The X-ray Absorption Near Edge Structure (XANES) region of the XAS spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. wikipedia.orgchiba-u.jp

While dedicated XAS and XES studies specifically on TlSCN are not extensively available in the public literature, the potential information that could be derived can be inferred. By tuning the incident X-ray energy to the absorption edges of the constituent elements (Thallium, Sulfur, and Nitrogen), one can probe the local environment of each atomic species independently.

Thallium L-edge XAS: The Tl L-edges (L₃, L₂, and L₁) are sensitive probes of the Tl 6d and 6s unoccupied states. The precise energy and features of the absorption edge would definitively confirm the +1 oxidation state of thallium. Furthermore, the shape of the XANES spectrum would be characteristic of the local coordination environment around the Tl⁺ ion, providing information on the number and type of neighboring atoms (S or N) and their bond lengths. Studies on other thallium compounds, such as filled skutterudites, have successfully used Tl L-edge XANES to probe the local electronic structure. uni-regensburg.de

Sulfur and Nitrogen K-edge XAS: The S and N K-edge XANES spectra would provide complementary information about the thiocyanate ligand. The features in these spectra are related to transitions from the 1s core level to unoccupied molecular orbitals (primarily π* and σ* orbitals) of the SCN⁻ anion. The energy and intensity of these features would elucidate the nature of the Tl-SCN bonding, distinguishing between Tl–S and Tl–N interactions and revealing details about the hybridization of the ligand's orbitals upon bonding. Research on other metal thiocyanates has demonstrated the utility of N K-edge XAS and RIXS (Resonant Inelastic X-ray Scattering) for understanding their electronic structure.

The following table summarizes the potential insights that could be gained from applying XAS to this compound.

| Absorption Edge | Probed Orbitals (Unoccupied) | Potential Information Gleaned for this compound |

|---|---|---|

| Tl L₃-edge (~12.66 keV) | Tl 6d, 6s | Confirmation of Tl(I) oxidation state; Local coordination geometry and symmetry around the thallium ion. |

| S K-edge (~2.47 keV) | Hybridized S 3p / SCN⁻ π* and σ* orbitals | Nature of the Tl-S bond; Electronic structure of the sulfur end of the thiocyanate ligand. |

| N K-edge (~0.40 keV) | Hybridized N 2p / SCN⁻ π* and σ* orbitals | Nature of the Tl-N interaction (if any); Electronic structure of the nitrogen end of the thiocyanate ligand. |

Other Advanced Spectroscopic Techniques

Beyond XAS and XES, other advanced spectroscopic methods are crucial for a complete characterization of this compound.

Solid-State NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for investigating the local atomic environment in crystalline solids. Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with a nuclear spin of I = 1/2. hhu.de The ²⁰⁵Tl isotope is generally preferred due to its higher natural abundance (70.5%) and receptivity. hhu.de

A key parameter in NMR is the chemical shift, which is highly sensitive to the local electronic environment, including coordination number, bond angles, and the nature of neighboring atoms. researchgate.net For TlSCN, ²⁰⁵Tl solid-state NMR would provide a direct probe of the thallium cation's environment. The chemical shift value would be indicative of the degree of covalent character in the Tl-SCN bond. nih.gov Studies on various thallium(I) compounds show a wide range of chemical shifts, reflecting the diverse structural and bonding environments. hhu.denih.gov For instance, the steric hindrance of ligands in thallium alkoxides has been shown to influence the solid-state structure (cubane vs. polymer) and, consequently, the ²⁰⁵Tl chemical shift. nih.gov In thiophosphate compounds, two-bond P-Tl J-couplings have been observed in the solid state, demonstrating the ability of NMR to probe through-bond connectivity. msu.edu

Although a specific ²⁰⁵Tl solid-state NMR spectrum for TlSCN is not documented in the reviewed literature, a comparative analysis with other Tl(I) compounds allows for an estimation of the expected chemical shift range.

| Thallium(I) Compound | ²⁰⁵Tl Solid-State NMR Chemical Shift (ppm) | Reference Compound | Source |

|---|---|---|---|

| [Tl(OCH₂CMe₃)]₄ | +1190 | Aqueous TlNO₃ | nih.gov |

| [Tl(OCMe₃)]₄ | +1060 | Aqueous TlNO₃ | nih.gov |

| [Tl(OCHMe₂)]₄ | +880 | Aqueous TlNO₃ | nih.gov |

| Cyclopentadienylthallium(I) (C₅H₅Tl) | +418 | Not specified | hhu.de |

Dielectric Spectroscopy

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is a powerful tool for studying molecular motion, charge transport phenomena, and phase transitions in solids. The technique involves applying an alternating electric field to a sample and measuring the resulting polarization. The complex permittivity (ε* = ε' - iε'') is determined, where ε' (the dielectric constant) represents the energy storage and ε'' (the dielectric loss) represents the energy dissipation.

This compound is known to undergo a structural phase transition from an orthorhombic low-temperature phase to a tetragonal high-temperature phase. worktribe.com Dielectric spectroscopy is an ideal technique to investigate the dynamics of this phase transition. An anomaly, such as a sharp peak in the dielectric constant (ε'), would be expected at the transition temperature. The frequency dependence of this anomaly can provide insights into the relaxation dynamics of the dipoles involved in the transition. Studies on other organometallic thiocyanate crystals have successfully used this method to characterize their dielectric response and correlate it with structural properties. imeti.orgresearchgate.netscielo.brscielo.br For instance, in many materials, the dielectric constant decreases with increasing frequency, a behavior that provides information on the contributions of different polarization mechanisms (electronic, ionic, dipolar, and space-charge). scielo.brscielo.br

The following table outlines the potential application of dielectric spectroscopy to the study of this compound's phase transition.

| Measurement | Significance for this compound |

|---|---|

| Dielectric Constant (ε') vs. Temperature | Identification of the phase transition temperature through a distinct anomaly (peak or step). |

| Dielectric Loss (ε'') vs. Temperature | Characterization of energy dissipation mechanisms associated with the phase transition. |

| Frequency Dependence of ε' and ε'' | Investigation of the relaxation processes and dynamics of the SCN⁻ dipoles near the transition. |

Coordination Chemistry of Thallium Thiocyanate Systems

Thiocyanate (B1210189) Ligand Ambidentate Coordination Modes (N-bonding vs. S-bonding)

The thiocyanate ion, SCN⁻, is a classic example of an ambidentate ligand, meaning it possesses two different donor atoms and can bind to a metal center through either its nitrogen or sulfur atom. libretexts.orgalevelchemistry.co.uk This dual-binding capability gives rise to linkage isomerism.

N-bonding (Isothiocyanate): Coordination via the nitrogen atom (M-NCS) is typically observed with "hard" metal cations, as classified by the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org The M-N-C linkage in isothiocyanate complexes is generally close to linear (180°). wikipedia.org

S-bonding (Thiocyanate): Coordination through the sulfur atom (M-SCN) is preferred by "soft" metal cations. wikipedia.org In these thiocyanate complexes, the M-S-C bond angle is typically bent, often around 100°. wikipedia.org

The charge on the thiocyanate ion is distributed between the nitrogen and sulfur atoms, allowing it to adapt its binding mode based on the electronic character of the metal ion it coordinates with. wikipedia.org

Vibrational spectroscopic studies have provided compelling evidence for the coexistence of both N-bonded and S-bonded thallium(I) thiocyanate species in certain solutions. Analysis of the ν(CN) band using dispersive IR and FT-Raman spectroscopy on solutions of TlSCN in N,N-dimethylformamide (DMF) and N,N-dimethylthioformamide (DMTF) revealed the presence of new spectral components. Unlike copper(I) or silver(I) thiocyanate solutions which showed only one new component, the thallium(I) thiocyanate solutions exhibited two, indicating that both isothiocyanate (Tl-NCS) and thiocyanate (Tl-SCN) ion pairs are present simultaneously in these solvents.

Ionic Association and Ion-Pair Formation in Solution

In solutions, particularly in solvents with low to moderate dielectric constants, oppositely charged ions can come together to form a distinct chemical entity known as an ion pair. wikipedia.org This process is termed ionic association. For thallium(I) thiocyanate, spectroscopic studies have demonstrated that Tl⁺ and SCN⁻ ions form ion pairs in solvents like DMF and DMTF. The formation of these neutral aggregates, which can be either N-bonded or S-bonded, is an equilibrium process between the free solvated ions and the associated pairs. fudan.edu.cn

The extent of ion-pair formation can be quantified by an association constant (Kₐ). These constants have been determined for thallium(I) thiocyanate in N,N-dimethylthioformamide (DMTF) through detailed analysis of vibrational spectra. The study calculated separate association constants for the formation of the N-bonded and S-bonded species.

Table 1: Association Constants for Thallium(I) Thiocyanate Ion Pairs in N,N-dimethylthioformamide (DMTF) Data sourced from a vibrational spectroscopic study.

| Ion Pair Species | Bonding Mode | Association Constant (Kₐ) in dm³ mol⁻¹ |

| [Tl(NCS)] | N-bonded | 1.4 ± 0.2 |

| [Tl(SCN)] | S-bonded | 0.3 ± 0.1 |

Formation of Ternary and Polymetallic Thiocyanate Complexes with Thallium

Thallium thiocyanate can participate in the formation of more complex structures involving additional metals or ligands, known as ternary or polymetallic complexes. The thiocyanate ion is an excellent bridging ligand, capable of linking different metal centers through its N and S atoms, facilitating the creation of extended coordination polymers. nih.govresearchgate.net

Research has indicated the formation of such complex species. For instance, in certain mixed-metal systems, thiocyanate has been shown to coordinate to a bivalent metal ion like M(II) through its nitrogen end while simultaneously binding to a thallium(I) ion via its sulfur end. zenodo.org

In studies involving thallium(III) in aqueous perchloric acid, evidence for polymetallic species such as [Tl₂(SCN)]⁵⁺ has been reported, although this complex was found to be non-reactive under the studied conditions. rsc.orgrsc.org

Thallium(I) versus Thallium(III) Coordination Preferences with Thiocyanate

The coordination behavior of thallium with the thiocyanate ligand is heavily influenced by its oxidation state.

Thallium(I): The Tl⁺ ion, with its large ionic radius and filled outermost electron shell, is considered a soft cation. According to HSAB theory, it is expected to preferentially bind with the soft sulfur donor of the thiocyanate ligand. wikipedia.org In the solid state, Tl(I) thiocyanate adopts a structure where the thiocyanate ion bridges multiple Tl⁺ ions, involving both N and S coordination. nih.gov In solution, while both N-bonded and S-bonded species can exist concurrently, the association constant for the N-bonded isomer can be higher in certain solvents like DMTF.

Thallium(III): The chemistry of thallium(III) with thiocyanate is significantly more complex and is largely dominated by redox reactions. nih.gov Attempts to prepare Tl(III)-thiocyanate complexes are often unsuccessful because the Tl³⁺ ion readily oxidizes the SCN⁻ ion. acs.org Despite this inherent instability, the existence of a transient Tl(III)-thiocyanate complex has been established. acs.org Multinuclear NMR studies performed at 0°C on the reaction between Tl(III) and thiocyanate provided direct evidence for the formation of the [Tl(SCN)]²⁺ intermediate. acs.orgacs.org Isotope labeling studies using ¹³C and ¹⁵N confirmed that in this complex, the thiocyanate ligand is coordinated to the Tl(III) center through the sulfur atom. acs.org Further studies in aqueous perchloric acid solutions have also suggested the formation of complexes such as [Tl(SCN)]²⁺ and [HTl(SCN)₂]²⁺. rsc.orgrsc.org

Reactivity and Reaction Mechanisms of Thallium Thiocyanate

Oxidation-Reduction Chemistry Involving Thallium(III) and Thiocyanate (B1210189)

3Tl³⁺ + 4SCN⁻ + 4H₂O → 3TlSCN + HCN + 7H⁺ + SO₄²⁻

This reaction is complex and its kinetics have been the subject of detailed investigation.

Kinetic Investigations of Thallium(III)-Thiocyanate Reactions

Kinetic studies of the reaction between thallium(III) and thiocyanate ions in aqueous perchloric acid solutions have revealed important details about the reaction mechanism. rsc.orgrsc.org The rate of the reaction is influenced by the relative concentrations of the reactants.

In the presence of excess thiocyanate ions, the observed rate law is given by:

-d[Tl(III)]/dt = k[Tl(III)]² / (1 + K₂[H⁺][SCN⁻])² rsc.org

Conversely, when thallium(III) is in excess, the rate law is:

-d[Tl(III)]/dt = k[SCN⁻]T² / (1 + K₁[Tl(III)])² rsc.org

These rate laws suggest a complex mechanism involving the formation of intermediate species. At 20°C and an ionic strength of 2.0 mol dm⁻³, the rate constant k was found to be approximately 2.1-2.2 dm³ mol⁻¹ s⁻¹. rsc.org The formation constant for [HTl(SCN)₂]²⁺, K₂, was determined to be 24 ± 1 dm⁶ mol⁻², and the formation constant for [Tl₂(SCN)]⁵⁺, K₁, was 45 ± 5 dm³ mol⁻¹. rsc.org

The reaction is significantly slower when thallium(III) is complexed with cyanide ions, as the strong Tl(III)-CN⁻ bond protects the thallium from reduction.

Identification of Reaction Intermediates (e.g., Tl(SCN)₂⁺)

Spectroscopic studies, particularly multinuclear NMR, have been instrumental in identifying transient species formed during the reaction. acs.orgacs.org The complex ion [Tl(SCN)]²⁺ has been identified as a reactive intermediate. rsc.orgrsc.org It is believed that this intermediate yields the final products, possibly through a dimeric species. rsc.org

Further studies have provided evidence for the existence of the Tl(SCN)₂⁺ intermediate. acs.orgacs.org From ¹³C NMR spectra at 0°C, a lower limit for the stability constant of TlSCN²⁺ was estimated as log K₁ > 2. acs.org In addition to the reactive [Tl(SCN)]²⁺ complex, other non-reactive complexes such as [Tl₂(SCN)]⁵⁺ and [HTl(SCN)₂]²⁺ are also formed in solution. rsc.org The coordination of the metal ion in these complexes is through the sulfur atom of the thiocyanate ligand. acs.org

Ligand Exchange and Substitution Reactions

Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with other ligands. science-revision.co.uk In the context of thallium thiocyanate, these reactions are crucial for understanding its behavior in solution and its interaction with other chemical species.

The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur or the nitrogen atom. science-revision.co.uk In the case of thallium(III), coordination occurs through the sulfur atom. acs.org

Studies on thallium(III) cyano complexes have shown that ligand exchange can occur through a direct encounter of two complexes. acs.org While specific kinetic data for ligand exchange in this compound complexes is not extensively detailed in the provided search results, the principles observed in related thallium(III) systems, such as halide and cyanide complexes, can offer insights. For instance, the rate constants for the rate-determining steps in the anation of [Tl(edta)(H₂O)]⁻ by various ligands, including thiocyanate, were found to be on the order of ~10⁸ s⁻¹. acs.org

The addition of thiocyanate ions to a solution containing iron(III) ions results in a characteristic blood-red solution due to the formation of the [Fe(SCN)(H₂O)₅]²⁺ complex, a classic example of a ligand exchange reaction. chemguide.co.uk

Photochemical Reactivity Studies

Photochemical reactions are initiated by the absorption of light. washington.edu The study of the photochemical reactivity of thallium compounds is important for understanding their environmental fate and potential applications in photochemistry.

While specific studies focusing solely on the photochemical reactivity of this compound are not prevalent in the search results, related research provides some context. For example, the photolysis of lead thiosulfate, another sulfur-containing compound, is initiated by the photochemical excitation and dissociation of the sulfur-sulfur bond. researchgate.net It is plausible that a similar mechanism could be involved in the photochemical degradation of thiocyanate complexes.

Studies on the photochemical degradation of thiocyanates, in general, have shown that it is less efficient than that of cyanides, which is attributed to fast recombination reactions and charge transfer to electron scavengers. researchgate.net The use of photocatalysts, such as Rose Bengal under visible light, has been explored for the synthesis of organic thiocyanates from thiols and ammonium (B1175870) thiocyanate. nih.gov

Research on thallium speciation has indicated that Tl(I) is not readily oxidized to Tl(III) under certain photolysis conditions, even in the presence of an oxidizing agent like Fe(III). researchgate.net

Thermal Decomposition Pathways

The thermal stability and decomposition of metal thiocyanates are important characteristics. This compound derivatives generally exhibit thermal instability at temperatures above 200°C. vulcanchem.com The decomposition process can release toxic fumes of thallium and sulfur dioxide. vulcanchem.com

Studies on the thermal decomposition of various metal thiocyanate complexes reveal common patterns. For instance, the thermal decomposition of Ca(SCN)₂ proceeds through dehydration followed by the final formation of CaS. researchgate.net Similarly, the decomposition of Bi(SCN)₃·1/2H₂O begins with dehydration and is followed by a stepwise thermal decomposition to Bi₂S₃. researchgate.net

The thermal decomposition of some cobalt(III) thiocyanate complexes involves deamination-anation reactions, where a ligand is lost and the thiocyanate ion coordinates to the metal center. scispace.com In some cases, decarbonylation of other ligands can also occur at elevated temperatures. scispace.com

A study on the polymorphism of this compound using X-ray diffraction revealed a phase transition upon heating. At room temperature, Tl(NCS) has an orthorhombic Pbcm structure, which transitions to a different phase at 383 K (110°C). nih.gov

Theoretical and Computational Studies of Thallium Thiocyanate

Electronic Structure Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure of thallium thiocyanate (B1210189). DFT calculations provide insights into charge distribution, potential energy surfaces, and the nature of chemical bonding within the compound. evitachem.com Studies employing DFT have analyzed the electronic structures and bonding characteristics of various metal thiocyanates, including thallium thiocyanate. acs.orgresearchgate.net

These calculations have revealed that for ionic thiocyanates like those of the alkali metals and thallium(I), the valence and conduction bands are primarily derived from the thiocyanate ligand. acs.org However, the inclusion of thallium introduces unique electronic properties due to its +1 oxidation state and large atomic radius. vulcanchem.com Specifically, thallium s-states have been shown to significantly alter the structure of both the valence and conduction bands in TlN₃, a related compound, suggesting a similar influence in TlSCN. researchgate.net The upper valence bands in such compounds exhibit a mixed anion-cation character. researchgate.net

DFT, in conjunction with methods like the crystal orbital Hamilton population (COHP), has been used to analyze the bonding character. researchgate.net These theoretical approaches are crucial for understanding the electronic properties that govern the compound's reactivity and potential applications in materials science. evitachem.comresearchgate.net For instance, DFT calculations have been used to suggest that materials like Ni(NCS)₂, which shares structural motifs with other metal thiocyanates, could be delaminated to produce 2D magnets. nih.gov

Molecular Dynamics Simulations of Solution-Phase Behavior

Molecular dynamics (MD) simulations are powerful tools for investigating the behavior of ions in solution, providing a detailed picture of solvation structures and dynamics. While specific MD simulations focusing solely on this compound in solution are not extensively documented in the provided results, the behavior of the thiocyanate anion (SCN⁻) in various solvents has been studied. nih.gov

For example, MD simulations of SCN⁻ in mixed N,N-Dimethylformamide (DMF)-water solutions have shown that the anion is preferentially solvated by water molecules through strong hydrogen bonding. nih.gov These simulations reveal the formation of distinct solvation shells around the anion. nih.gov Such studies on the SCN⁻ anion are important for understanding its role as a denaturant and its interactions in aqueous solutions, which can provide insights into the behavior of this compound in similar environments. nih.gov

Furthermore, computer simulations of molten salt behavior, including thiocyanate melts, have been a subject of review, indicating the application of molecular dynamics in understanding the properties of these systems at high temperatures. barnesandnoble.com The principles from these simulations can be extrapolated to understand the fundamental interactions of this compound in a solvated or molten state.

Computational Modeling of Crystal Structures and Phase Transitions

Computational modeling plays a crucial role in understanding the crystal structures and phase transitions of this compound. TlSCN is known to have a CsCl-like structure and undergoes a phase transition upon heating to an anion-disordered tetragonal phase. nih.gov X-ray diffraction studies have investigated the polymorphism of this compound, revealing dynamic twinning. acs.org

Computational techniques can complement experimental data by predicting crystal structures and elucidating the mechanisms of phase transitions. mdpi.com For instance, DFT calculations can be used to determine the stability of different crystal structures. acs.org While specific computational modeling of TlSCN's phase transitions is not detailed in the search results, the general approach involves using methods to study high-pressure phase transitions in molecular crystals. mdpi.com These methods can help in understanding the energetic reasons behind observed structural changes. mdpi.com

The crystal structure of Tl(I) thiocyanate is the only one determined for a group 13 binary thiocyanate, highlighting its importance as a reference for this class of compounds. nih.gov Computational modeling can aid in predicting the structures of other, yet uncharacterized, metal thiocyanates. acs.org

Table of Crystallographic Data for Thallium Metal

| Property | Value |

|---|---|

| Space Group | P6₃/mmc |

| Space Group Number | 194 |

| Structure | hcp (hexagonal close-packed) |

| a (pm) | 345.66 |

| b (pm) | 345.66 |

| c (pm) | 552.48 |

| α (°) | 90.000 |

| β (°) | 90.000 |

| γ (°) | 120.000 |

Source: webelements.com

Quantum Chemical Analysis of Bonding and Reactivity

Quantum chemical analysis provides a deeper understanding of the bonding and reactivity of this compound. The bonding in metal thiocyanates is versatile, with the thiocyanate ligand able to bind through either the nitrogen or sulfur atom, or act as a bridge between metal centers. acs.org In TlSCN, the bonding is considered ionic. chemrxiv.org

Quantum chemical calculations, such as those based on DFT, can quantify the nature of these bonds. researchgate.net For instance, analysis of the electronic structure reveals the contributions of metal and ligand orbitals to the valence and conduction bands, which is key to understanding the compound's electronic properties and reactivity. researchgate.net In thallium-containing compounds, the s-orbitals of thallium are known to have a significant impact on the electronic structure. researchgate.netresearchgate.net

The reactivity of this compound is exemplified by its use as a precursor in the synthesis of more complex coordination compounds. evitachem.com Quantum chemical calculations can help in understanding the mechanisms of these reactions, such as the formation of intermediate complexes. evitachem.com

Predictive Modeling of Novel this compound Compounds

Predictive modeling, often leveraging computational techniques, is a burgeoning field for the discovery of new materials. While specific predictive models for novel this compound compounds are not explicitly detailed in the search results, the foundational knowledge from computational studies of known metal thiocyanates paves the way for such endeavors.

The rich chemistry of metal thiocyanates suggests that many more compounds are yet to be discovered. acs.org Generative machine learning models are being used to explore the vast chemical design space for new materials, and similar approaches could be applied to predict new this compound-based compounds. acs.org By understanding the structural and electronic principles governing known compounds through DFT and other computational methods, researchers can design and screen for novel materials with desired properties.

For example, the flexibility of the thiocyanate ligand and the potential for creating materials with interesting photoluminescent properties, as seen in a novel terbium bis(thiocyanato)aurate, suggests that similar explorations with thallium could yield new functional materials. mdpi.com

Advanced Materials Science Applications of Thallium Thiocyanate

Integration in Functional Materials and Devices

The unique electronic and structural characteristics of thallium and the thiocyanate (B1210189) group suggest that their combination in TlSCN could be beneficial for various functional materials and devices.

Optoelectronic Applications (e.g., thin films, perovskite solar cells – by analogy with related metal thiocyanates)

While thallium thiocyanate itself is not a widely studied material for optoelectronics, the properties of analogous compounds, particularly copper(I) thiocyanate (CuSCN), provide a strong basis for speculating on its potential. CuSCN is a p-type semiconductor known for its wide bandgap and high transparency, making it an effective hole transport layer (HTL) in perovskite solar cells and organic light-emitting diodes (OLEDs). google.commdpi.comresearchgate.netmagtech.com.cnresearchgate.net Thin films of CuSCN can be fabricated through various methods, including solution processing and thermal deposition. magtech.com.cnrsc.org

By analogy, this compound could potentially serve as a component in optoelectronic devices. Thallium itself is used in specialty glasses and infrared optics due to the high refractive index of some of its compounds. americanelements.com Furthermore, the introduction of thiocyanate ions has been shown to enhance the stability of perovskite solar cells. mdpi.com Research on thallium-based double perovskites, such as Tl₂Os(Cl/Br)₆, is also exploring their optoelectronic characteristics for renewable energy applications. yu.edu.jo The combination of thallium's electronic properties and the thiocyanate group's role in hole transport and stability in related materials suggests that TlSCN thin films could be a subject of future research for novel optoelectronic applications.

High-Temperature Superconducting Materials (general Tl compounds mentioned)

Thallium is a key element in a family of high-temperature superconductors known as thallium barium calcium copper oxides (TBCCO). wikipedia.orgutoronto.ca These materials, with the general formula TlₘBa₂Caₙ₋₁CuₙO₂ₙ₊ₘ₊₂, exhibit some of the highest known superconducting transition temperatures (Tc) at ambient pressure. wikipedia.orgwikipedia.org For instance, Tl₂Ba₂Ca₂Cu₃O₁₀ (Tl-2223) has a transition temperature of up to 127 K. wikipedia.org

The superconducting properties of TBCCO compounds are attributed to the copper-oxide planes, with the thallium-oxide layers acting as charge reservoirs. wikipedia.orgcambridge.orgresearchgate.net The number of copper-oxide layers (n) and thallium-oxide layers (m) in the crystal structure significantly influences the material's transition temperature. wikipedia.org While this compound is not itself a superconductor, the established role of thallium in creating high-temperature superconducting materials highlights the element's importance in this field. The synthesis of these thallium-based cuprates is complex and often involves handling volatile and toxic thallium oxides at high temperatures. utoronto.cacambridge.orgsoton.ac.uk

Table 1: Properties of Selected Thallium-Based High-Temperature Superconductors

| Compound | General Formula | Number of Cu-O Layers (n) | Transition Temperature (Tc) |

| Tl-2201 | Tl₂Ba₂CuO₆ | 1 | Variable, up to 90K |

| Tl-2212 | Tl₂Ba₂CaCu₂O₈ | 2 | ~110 K |

| Tl-2223 | Tl₂Ba₂Ca₂Cu₃O₁₀ | 3 | ~125 K |

| Hg₁₂Tl₃Ba₃₀Ca₃₀Cu₄₅O₁₂₅ | - | - | 138 K (at ambient pressure) chemeurope.com |

This table provides an overview of some key thallium-based superconductors and their properties.

Catalytic Activity and Mechanisms (general metal thiocyanates mentioned)

Thallium compounds and metal thiocyanates have individually been explored for their catalytic properties, suggesting a potential for this compound in this area. Thallium(III) salts, for example, have been utilized as catalysts in organic synthesis for reactions such as oxidations and cyclizations. numberanalytics.comnumberanalytics.com Thallium compounds can act as catalysts in various chemical reactions, leveraging the redox properties of thallium. numberanalytics.comrsc.orgsarchemlabs.com

The thiocyanate ion itself can participate in catalytic processes. For instance, the oxidation of thiocyanate is a known reaction, and its interaction with metal centers is crucial in various chemical transformations. wikipedia.orgacs.orgrsc.org The study of the reaction between thallium(III) and the thiocyanate ion has shown the formation of reactive complexes like [Tl(SCN)]²⁺. acs.orgrsc.org This interaction underscores the potential for this compound to be involved in catalytic cycles. While specific applications of this compound as a catalyst are not extensively documented, the known catalytic activities of its constituent ions suggest it is a candidate for further investigation in catalysis science.

Potential in Sensor Development

The development of chemical sensors for the detection of both thallium and thiocyanate ions is an active area of research, indicating the potential utility of this compound in this field. Potentiometric sensors, often based on ion-selective electrodes (ISEs), have been developed for the detection of thallium(I) ions. google.comsciencepublishinggroup.com These sensors may employ membranes containing specific ionophores that selectively bind to Tl⁺.

Conversely, sensors for detecting thiocyanate ions are also of significant interest, particularly for environmental and biological monitoring. ezkem.commdpi.com It has been noted that thiocyanate can act as an interfering ion in some chloride-selective electrodes, highlighting its ability to interact with sensor membrane components. nih.gov Given that this compound is composed of both a targeted cation and an anion of interest, it could potentially be used in the development of new sensor technologies. For example, it could serve as a component in a solid-state sensor membrane or as a standard for calibrating dual-analyte detection systems.

Electrochemical Applications (e.g., in refining processes)

A notable application involving the thiocyanate ion in conjunction with thallium is in the electrochemical refining of the metal. Research has shown that the addition of ammonium (B1175870) thiocyanate during the electrolysis of thallium can improve the purity of the final product. ubbcluj.ro In this process, crude thallium is anodically dissolved and then redeposited. The presence of thiocyanate in the electrolyte helps to inhibit the re-formation of thallium oxide at the anode and ensures the complete reduction of trivalent thallium to its monovalent state. ubbcluj.ro This leads to a higher purity of the refined thallium, reaching up to 99.96%. ubbcluj.ro

This application demonstrates a practical use of the chemical properties of the thiocyanate ion in an electrochemical process involving thallium. While this compound itself is not directly used as the electrolyte, the in-situ interaction between thallium ions and added thiocyanate is crucial for the process's success. This suggests that the electrochemical behavior of the thallium-thiocyanate system could be exploited in other electrochemical applications, such as electrodeposition or the synthesis of thallium-containing materials.

Environmental Geochemistry and Transformation Pathways of Thallium Thiocyanate Species

Speciation and Mobility in Aquatic and Terrestrial Environments

The environmental distribution and impact of thallium are fundamentally governed by its chemical speciation and mobility, which are significantly influenced by the presence of ligands such as thiocyanate (B1210189) (SCN⁻). Thallium primarily exists in two oxidation states, Tl(I) (thallous) and Tl(III) (thallic). In most terrestrial and aquatic environments, the monovalent Tl(I) form is more stable and, consequently, more prevalent. researchgate.net The Tl(I) ion's similarity to potassium ions (K⁺) in terms of charge and ionic radius allows it to be readily taken up by plants. researchgate.net

The mobility of thallium is generally high in aquatic systems, particularly as Tl(I), which forms compounds with greater water solubility compared to many other heavy metals. nih.gov This high solubility enhances its bioavailability and potential for accumulation in living organisms. nih.gov In soils, thallium's mobility is variable and depends on factors like pH and mineralogy. It can be strongly adsorbed to some clays, especially at alkaline pH. epa.gov However, in many soil environments, it remains mobile, with studies showing that a significant fraction can be leached even at moderately acidic pH levels (pH 5-6). nih.gov

The presence of thiocyanate can alter this behavior. In aqueous solutions, Tl(I) and thiocyanate can form a stable, un-ionized thallous thiocyanate species. researchgate.net Studies in aqueous acidic solutions have identified several thallium-thiocyanate complexes, with their reactivity and stability depending on the specific stoichiometry and environmental conditions. For instance, the complex [Tl(SCN)]²⁺ has been identified as a reactive species, while other forms like [Tl₂(SCN)]⁵⁺ and [HTl(SCN)₂]²⁺ are considered less reactive. rsc.org The formation of these complexes directly affects thallium's speciation and its subsequent mobility and bioavailability in the environment.

| Thallium-Thiocyanate Species | Environmental Context/Conditions | Reactivity/Stability Note | Source |

|---|---|---|---|

| TlSCN (un-ionized) | Aqueous solutions | Stable species formed from Tl(I) | researchgate.net |

| [Tl(SCN)]²⁺ | Aqueous perchloric acid solutions | Considered a reactive species | rsc.org |

| [Tl₂(SCN)]⁵⁺ | Aqueous perchloric acid solutions (excess Tl³⁺) | Considered a non-reactive species | rsc.org |

| [HTl(SCN)₂]²⁺ | Aqueous perchloric acid solutions (excess SCN⁻) | Considered a non-reactive species | rsc.org |

Biogeochemical Cycling of Thallium in the Presence of Thiocyanate

The biogeochemical cycle of thallium is intricately linked with the cycles of major and trace elements, including sulfur, nitrogen, and carbon, especially when thiocyanate is present. nih.gov Thiocyanate, being composed of sulfur, carbon, and nitrogen, serves as a nutrient source for various microorganisms, which can utilize it for energy or as a source of these essential elements. rsc.orgacs.org

The microbial degradation of thiocyanate is a critical pathway that influences thallium's fate. As microorganisms break down the SCN⁻ ligand, any complexed or associated thallium is released into the environment. This process effectively transfers thallium from a complexed state to a more mobile, free ionic form, altering its bioavailability and potential for uptake by other organisms or interaction with mineral surfaces. The cycling is driven by diverse microbial communities, including important reductive microorganisms like Geobacter and various sulfate-reducing bacteria, which play a role in the broader biogeochemical transformations of thallium in sediments. nih.gov The metabolic pathways of these microbes, particularly those related to the carbon, nitrogen, and sulfur cycles, are central to their survival in thallium-polluted environments. nih.gov

Human activities are the primary drivers for the co-contamination of thallium and thiocyanate in the environment. nih.gov The environmental fate of thallium is heavily influenced by these anthropogenic inputs, which create localized hotspots of contamination.

Major anthropogenic sources of thallium include:

Metal Mining and Smelting : Thallium is often associated with sulfide (B99878) ores of metals like zinc, lead, and copper. researchgate.net Mining activities, ore processing, and smelting release thallium into the air, water, and soil. researchgate.netresearchgate.net Acid mine drainage from these sites is a common source of elevated thallium concentrations in waterways. researchgate.net

Coal Combustion : The burning of coal, particularly in power plants, releases thallium into the atmosphere, from where it is deposited onto soil and water bodies. nih.govresearchgate.net

Cement Production : Cement manufacturing is another significant industrial source of thallium emissions. researchgate.net

Thiocyanate contamination is also linked to specific industrial processes, often overlapping with sources of thallium:

Gold Mining : Cyanidation is used to extract gold from ore, and cyanide reacts with sulfur-containing minerals to form thiocyanate, which becomes a major contaminant in tailings and wastewater. rsc.orgoup.comnih.gov

Steel Manufacturing and Coking : The production of coke for steel manufacturing generates wastewater with high concentrations of thiocyanate. researchgate.netnih.gov

The co-location of these industrial activities leads to environments where thallium and thiocyanate are present together, creating unique geochemical conditions. For example, in gold mine tailings, the degradation of thiocyanate is a key process that dictates the mobility and potential toxicity of other co-contaminants, including thallium. acs.org Therefore, understanding the anthropogenic sources is crucial for predicting the environmental behavior of thallium thiocyanate species.

Interaction with Natural Organic Matter and Mineral Phases

The transport and fate of this compound in the environment are further controlled by its interactions with natural organic matter (NOM) and mineral surfaces.

Research indicates that Tl(I) exhibits relatively low complexation with NOM in aquatic systems. list.luresearchgate.net Studies using purified humic substances as a proxy for NOM showed that Tl-NOM complexes account for a minor fraction (roughly 15-30%) of the total dissolved thallium in typical river, lake, and soil waters, with the free Tl⁺ ion being the dominant species. list.lu

Interactions with mineral phases are a more significant factor in immobilizing thallium. Thallium adsorbs to various minerals, including clays, manganese oxides, and iron oxides. epa.gov The presence of thiocyanate can indirectly influence this process by altering the mineralogy of the system. For instance, research has shown that thiocyanate can promote the transformation of magnetite (an iron oxide) into goethite. nih.gov Since iron oxides are key sorbents for thallium, such a change in the mineral phase could significantly impact thallium's sequestration and mobility in soils and sediments. While direct adsorption of thiocyanate onto minerals like magnetite is not significant, its influence on mineral formation pathways is a critical indirect mechanism affecting the fate of associated metals like thallium. nih.gov

Phototransformation and Biodegradation of Thiocyanate Ligands in Environmental Contexts

The transformation of this compound is driven by both biological and photochemical processes, primarily focused on the degradation of the thiocyanate ligand.

Biodegradation: The biodegradation of thiocyanate is a well-documented process carried out by a wide array of microorganisms. researchgate.net Bacteria capable of degrading thiocyanate have been isolated from various environments, including gold mine tailings, activated sludge, and contaminated soils. rsc.orgoup.comnih.gov These microbes can be autotrophic, using thiocyanate as an energy source, or heterotrophic, using it as a source of nitrogen or sulfur. researchgate.net

Key findings from biodegradation research include:

Degradation Products : Under aerobic conditions, microorganisms biodegrade thiocyanate into metabolites such as sulfate (B86663) (SO₄²⁻), carbon dioxide (CO₂), and ammonium (B1175870) (NH₄⁺). rsc.org The accumulation of ammonium is a common outcome. rsc.orgacs.org

Influencing Factors : The efficiency of biodegradation is affected by environmental conditions such as pH, oxygen availability, and the presence of other nutrients or inhibitors. Biodegradation has been observed in both alkaline and non-alkaline (pH < 9.0) conditions. oup.com The process is generally aerobic, but some anaerobic degradation pathways exist. nih.gov The presence of phosphate (B84403) can stimulate in-situ biodegradation in mine tailings. acs.org

Microbial Diversity : Numerous bacterial genera have been identified as thiocyanate degraders, including Thiobacillus, Pseudomonas, Bacillus, and Burkholderia. rsc.orgacs.orgoup.com

The breakdown of the thiocyanate ligand via these microbial pathways directly liberates any associated thallium, thereby increasing its mobility and altering its chemical form in the environment.

Phototransformation: Photochemical reactions can also contribute to the transformation of thallium species. The presence of light has been shown to induce the oxidation of Tl(I) to the more toxic Tl(III) state, particularly in the presence of iron(III). researchgate.net While Tl(III) is generally less stable in most environmental waters, its formation can be promoted by photochemical processes or stabilized through complexation with organic matter. researchgate.net Although direct research on the phototransformation of the thallium-thiocyanate complex is limited, the known photochemical activity of thallium suggests that sunlight could play a role in altering its speciation and fate in surface waters.

Advanced Analytical Methodologies for Thallium and Thiocyanate in Complex Matrices

Atomic Spectrometric Techniques for Thallium Quantification (ICP-OES, ICP-MS, AAS)

Atomic spectrometric techniques are the cornerstone for quantifying thallium in environmental and biological samples. These methods offer high sensitivity and are well-established for trace element analysis. nih.gov The most commonly employed techniques include Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Atomic Absorption Spectrometry (AAS). nih.govresearchgate.net